

NMR characterization data for 6,8-dihydroxyoctanoic acid

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6,8-Dihydroxyoctanoic acid

CAS No.: 74903-53-0

Cat. No.: B3330829

[Get Quote](#)

Application Note: Structural Elucidation and NMR Characterization of **6,8-Dihydroxyoctanoic Acid**

-Lipoic Acid synthesis.

Executive Summary

6,8-Dihydroxyoctanoic acid (6,8-DHOA) represents a critical process-related impurity in the manufacturing of

-Lipoic Acid (Thioctic Acid). It typically arises either as a byproduct during the hydrolysis of intermediate esters (e.g., methyl 6,8-dihydroxyoctanoate) or via oxidative degradation of the dithiolane ring.

Accurate characterization of 6,8-DHOA is challenging due to its structural similarity to the parent fatty acid chain and the potential overlap of its hydroxylated methine/methylene signals with solvent peaks or other aliphatic impurities. This guide provides a definitive NMR protocol using DMSO-d

and CDCl

to distinguish 6,8-DHOA from lipoic acid and dihydrolipoic acid, focusing on the diagnostic shifts of the C6 and C8 positions.

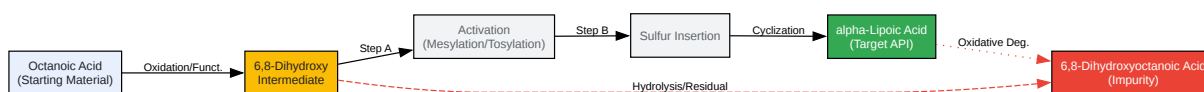
Chemical Context & Mechanism

To understand the characterization strategy, one must understand the origin of the molecule. In many synthetic routes, the C6 and C8 positions are functionalized with hydroxyl groups prior to sulfur insertion (thiolation). Incomplete thiolation or subsequent hydrolysis leads to the persistence of 6,8-DHOA.

Key Structural Differentiators:

- -Lipoic Acid: C6 and C8 are attached to Sulfur (Chemical Shift ~2.0–3.2 ppm).
- 6,8-DHOA: C6 and C8 are attached to Oxygen (Chemical Shift ~3.5–4.5 ppm).

Figure 1: Impurity Origin Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic pathway highlighting the origin of 6,8-DHOA as a residual intermediate or degradation product.

Experimental Protocol

Sample Preparation

The choice of solvent is critical.[1] While CDCl

is standard for fatty acids, DMSO-d

is recommended for 6,8-DHOA to observe the exchangeable protons (-OH) if the sample is dry, and to prevent signal overlap of the critical H6/H8 protons with the water peak often found in CDCl

- Mass: Weigh 10–15 mg of the isolate or reference standard.

- Solvent: Add 0.6 mL of DMSO-d

(99.9% D) or CDCl

(with 0.03% TMS).

- Tube: Transfer to a high-precision 5mm NMR tube.

- Temperature: Equilibrate at 298 K (25°C).

Instrument Parameters (600 MHz equivalent)

- Pulse Sequence:zg30 (30° pulse) or zg (90° pulse with long relaxation).

- Spectral Width: 0 to 14 ppm.

- Acquisition Time (AQ): 3.0 – 4.0 sec.

- Relaxation Delay (D1):

5.0 sec (Critical for accurate integration of the carboxylic acid proton).

- Scans (NS): 16 (for pure standard) or 64+ (for impurity profiling).

- Apodization: Exponential multiplication with LB = 0.3 Hz.

Characterization Data

The following data summarizes the assignment of 6,8-DHOA. The diagnostic signals are the downfield shifts of protons attached to oxygenated carbons (C6, C8), which appear significantly downfield compared to the sulfur-bound protons in Lipoic Acid.

Table 1: ¹H NMR Assignment (DMSO-d₆, 600 MHz)

Position	Type	(ppm)	Multiplicity	(Hz)	Interpretation
-COOH	Acid	12.0	br s	-	Carboxylic acid proton (concentration dependent).
OH	Hydroxyl	4.3 – 4.5	br	-	Exchangeable alcohols (visible in dry DMSO).
H-6	Methine	3.60 – 3.68	m	-	Diagnostic: Chiral center, -to-OH.
H-8	Methylene	3.45 – 3.55	t / m	~6.5	Diagnostic: Terminal primary alcohol (-to-OH).
H-2	Methylene	2.18	t	7.4	-to-Carbonyl.
H-7	Methylene	1.45 – 1.60	m	-	Bridge between OH groups (diastereotopic).
H-3,4,5	Methylenes	1.25 – 1.45	m	-	Bulk methylene chain.

> Note: In CDCl₃

, the OH protons are usually not observed or are broad singlets. H-6 and H-8 shifts typically appear slightly downfield (3.7–3.9 ppm) compared to DMSO.

Table 2: C NMR Assignment (DMSO-d)

Position	Type	(ppm)	Interpretation
C-1	Carbonyl	174.8	Carboxylic Acid.
C-6	Methine	68.2	Secondary Alcohol (Chiral Center).
C-8	Methylene	58.5	Primary Alcohol.
C-7	Methylene	39.5	Methylene between hydroxyls.
C-2	Methylene	34.1	-to-Carbonyl.
C-5	Methylene	37.0	-to-C6-Hydroxyl.
C-4	Methylene	25.5	Backbone.
C-3	Methylene	24.8	Backbone.

Comparative Analysis: Lipoic Acid vs. 6,8-DHOA

To validate the method, researchers must differentiate the impurity from the API.

Feature	-Lipoic Acid (API)	6,8-Dihydroxyoctanoic Acid (Impurity)
H-6 Shift	~3.1 – 3.2 ppm (multiplet)	~3.6 – 3.8 ppm (multiplet)
H-8 Shift	~2.4 – 3.2 ppm (multiplet)	~3.5 – 3.6 ppm (triplet/multiplet)
Heteroatom	Sulfur (S-S bond)	Oxygen (OH groups)
Coupling	Complex higher-order (AA'BB')	Standard 1,3-diol coupling

Diagnostic Workflow:

- Focus on the 3.5 – 4.0 ppm region.
- Lipoic acid is "silent" in this region (except for potential solvent satellites).
- Appearance of multiplets in this window indicates the presence of oxygenated species (6,8-DHOA or its esters).

References

- Veeprho Laboratories. (n.d.). **6,8-Dihydroxyoctanoic acid** Reference Standard. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2023). Synthesis of (S)-(-)-methyl 6,8-dihydroxyoctanoate. ChemSpider/RSC. Retrieved from [\[Link\]](#)
- National Institutes of Health (NIH). (2019). De novo biosynthesis of 8-hydroxyoctanoic acid.... PubMed Central. Retrieved from [\[Link\]](#)
- Google Patents. (2016). CN105439925A: Preparation method for lipoic acid polymer impurities.
- PubChem. (2023). **6,8-Dihydroxyoctanoic acid** Compound Summary. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scs.illinois.edu [scs.illinois.edu]
- To cite this document: BenchChem. [NMR characterization data for 6,8-dihydroxyoctanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3330829/docs#nmr-characterization-data-for-6-8-dihydroxyoctanoic-acid\]](https://www.benchchem.com/product/b3330829/docs#nmr-characterization-data-for-6-8-dihydroxyoctanoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)